4-(4-Trifluoromethylphenyl)benzylchloride
Overview
Description
4-(4-Trifluoromethylphenyl)benzylchloride is an organic compound with the molecular formula C14H10ClF3. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethylphenyl)benzylchloride typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds via the formation of an intermediate chloromethyl compound, which is then converted to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethylphenyl)benzylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the benzyl chloride group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl amines, benzyl thiols, and benzyl ethers.
Oxidation: Products include benzyl alcohols and benzaldehydes.
Reduction: Products include toluene derivatives.
Scientific Research Applications
4-(4-Trifluoromethylphenyl)benzylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized compounds.
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups, which enhance metabolic stability and bioavailability.
Industry: The compound is employed in the production of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethylphenyl)benzylchloride involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes, receptors, and other proteins by forming stable interactions with their active sites .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)phenol
Uniqueness
4-(4-Trifluoromethylphenyl)benzylchloride is unique due to the presence of both a trifluoromethyl group and a benzyl chloride moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in nucleophilic substitution reactions .
Properties
IUPAC Name |
1-(chloromethyl)-4-[4-(trifluoromethyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16,17)18/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNBTUSBSPHZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466618 | |
Record name | 4-Chloromethyl-4'-trifluoromethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454464-38-1 | |
Record name | 4-Chloromethyl-4'-trifluoromethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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